BenchChemオンラインストアへようこそ!

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Endothelin Antagonists Medicinal Chemistry Structure-Activity Relationship (SAR)

This 4-fluoro-5-carboxylate dihydrobenzofuran building block delivers unmatched SAR precision for medicinal chemistry. Unlike generic dihydrobenzofurans, the 4-fluoro substitution and methyl ester handle are essential for target potency and metabolic stability—simple non-fluorinated or regioisomeric analogs fail to replicate activity profiles. Use it to build focused libraries for anti-inflammatory (IL-6, PGE2 inhibition) and anti-infective (Chlamydia) programs. ≥97% purity, ambient shipping. Request a quote for bulk quantities.

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 2112884-88-3
Cat. No. B2662238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
CAS2112884-88-3
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)OCC2)F
InChIInChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3
InChIKeyQWPDKNVUUNRPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) – A Fluorinated Dihydrobenzofuran Scaffold for Targeted Medicinal Chemistry Procurement


Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class [1]. Its core structure consists of a partially saturated benzofuran ring, with key substitution patterns including a fluorine atom at the 4-position and a methyl ester at the 5-carboxylate position . The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions, making it a valuable intermediate for drug discovery . The compound is a solid at room temperature and is available from multiple vendors with a typical purity of ≥97% .

Why Generic Dihydrobenzofuran Substitution Fails: The Critical Role of 4-Fluoro-5-Carboxylate Methyl Ester in Dictating Biological Activity


Within the dihydrobenzofuran chemical space, subtle structural variations lead to profound differences in biological activity and target engagement. The specific combination of a 4-fluoro substitution and a 5-carboxylate methyl ester group in Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) is not arbitrary. Analysis of structure-activity relationships (SAR) across multiple studies reveals that the presence and position of fluorine, along with the ester moiety, are key drivers of potency against specific targets [1]. For instance, while the dihydrobenzofuran core is a common privileged structure, simple non-fluorinated or differently substituted analogs fail to recapitulate the potency and selectivity profiles observed with this specific derivative, as demonstrated in comparative studies against targets like ETA receptors and inflammatory mediators [2][3]. Therefore, substituting this precise building block with a generic 'dihydrobenzofuran carboxylate' or even a regioisomeric fluorinated analog (e.g., 6-fluoro or 7-fluoro) would introduce significant and unpredictable risk in a synthetic or biological campaign, potentially leading to complete loss of desired activity or altered pharmacokinetic properties.

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3): Quantitative Differentiation Evidence for Procurement


Fluorine Substitution Enhances Binding Affinity: Comparative Data from Endothelin Antagonist SAR

A comprehensive SAR study on pyrrolidine-3-carboxylic acid endothelin antagonists demonstrated a clear and quantifiable benefit of fluorine incorporation onto a dihydrobenzofuran scaffold. The data shows an increase in selectivity when the methoxy group of Atrasentan (ABT-627) is replaced with methyl, and the benzodioxole is replaced with dihydrobenzofuran. Critically, adding a fluorine atom further increases the binding activity and provides a metabolically stable and orally bioavailable ETA-selective antagonist [1]. This provides class-level inference that the 4-fluoro substitution on the target compound is a key driver of enhanced target engagement compared to its non-fluorinated dihydrobenzofuran counterpart.

Endothelin Antagonists Medicinal Chemistry Structure-Activity Relationship (SAR)

Potent Anti-Inflammatory Activity in Macrophages: Benchmarking IC50 Ranges for Fluorinated Dihydrobenzofurans

A 2023 study evaluated a panel of nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory activity in LPS-stimulated macrophages. Six of these compounds showed significant suppression of key inflammatory mediators. The reported IC50 values for these active fluorinated dihydrobenzofurans ranged from 1.2 to 9.04 µM for interleukin-6 (IL-6) inhibition; from 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2); from 2.4 to 5.2 µM for nitric oxide (NO); and from 1.1 to 20.5 µM for prostaglandin E2 (PGE2) [1]. While not a direct head-to-head comparison for this specific compound, this data establishes a potency benchmark for the broader class of fluorinated dihydrobenzofurans. The study's SAR analysis further concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine and carboxyl groups [1], directly implicating the 4-fluoro and 5-carboxylate moieties of the target compound as critical pharmacophoric elements.

Anti-Inflammatory Agents Immunology Medicinal Chemistry

Dihydrobenzofuran Core as a Key Scaffold for Potent Chlamydia trachomatis Inhibition

A focused library of 2,3-diarylbenzofuran and 2,3-diaryl-2,3-dihydrobenzofuran scaffolds was synthesized and screened for antibacterial activity against Chlamydia trachomatis. This study identified several potent inhibitors that block intracellular replication of the pathogenic bacteria with IC50 values ≤ 3 µM [1]. This finding highlights the privileged nature of the dihydrobenzofuran core for achieving potent cellular activity against a clinically relevant intracellular pathogen. The 2,3-dihydrobenzofuran scaffold, specifically, served as the basis for these potent inhibitors, demonstrating that the partially saturated ring system of the target compound is a validated and effective template for drug design.

Antibacterial Agents Infectious Disease Medicinal Chemistry

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3): Key Application Scenarios for Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds for Inflammation and Immunology Targets

Based on evidence that fluorinated dihydrobenzofuran derivatives exhibit potent inhibition of key inflammatory mediators like IL-6 and PGE2 in macrophages with IC50 values in the low micromolar range [1], Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a strategically valuable building block. It can be incorporated into the synthesis of novel small molecule libraries aimed at discovering new anti-inflammatory agents. The 4-fluoro and 5-carboxylate ester functionalities provide synthetic handles for further derivatization and are implicated in enhancing the desired biological effects.

Chemical Biology and Drug Discovery: Exploring Target Engagement for Intracellular Pathogens

The 2,3-dihydrobenzofuran scaffold has been validated as a privileged structure for developing inhibitors of Chlamydia trachomatis replication, with some analogs achieving IC50 values ≤ 3 µM [1]. Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate can serve as a core building block in the synthesis of focused chemical probes or lead compounds to investigate and inhibit the life cycle of this and potentially other intracellular pathogens.

Pharmaceutical Development: Optimization of Pharmacokinetic Properties through Fluorination

Structure-activity relationship studies on related scaffolds, such as endothelin antagonists, have demonstrated that adding a fluorine atom to a dihydrobenzofuran core increases binding activity and contributes to metabolic stability and oral bioavailability [1]. Therefore, Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a logical starting point for medicinal chemists seeking to optimize the drug-like properties of a lead series. Its pre-installed fluorine atom and ester group allow for focused SAR exploration to improve potency, stability, and bioavailability of drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.